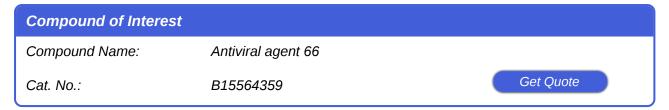


Structure-Activity Relationship of Antiviral Agent 66: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Antiviral Agent 66**, a potent inhibitor of the Flavivirus NS2B-NS3 protease. The information presented herein is derived from the study by Nie et al. (2021), published in the European Journal of Medicinal Chemistry, which identified a series of 2,6-disubstituted indole compounds with significant antiviral activity against Zika virus (ZIKV).[1] This document outlines the quantitative SAR data, detailed experimental protocols, and key biological pathways and workflows associated with the evaluation of this promising antiviral compound.

Core Compound and Analogs: Quantitative Structure-Activity Relationship

Compound 66 belongs to a series of 2,6-disubstituted indole derivatives that have demonstrated potent inhibitory activity against the Zika virus NS2B-NS3 protease (ZVpro).[1] The SAR studies conducted by Nie et al. revealed critical insights into the molecular features required for optimal antiviral efficacy. The following tables summarize the inhibitory concentrations (IC50) against ZVpro and the effective concentrations (EC68) in cell-based ZIKV replication assays for compound 66 and its key analogs.[1]



Compound	Core Structure	R2 Substituent	R6 Substituent	ZVpro IC50 (μM)	ZIKV Rep. EC68 (μΜ)
66	Indole	2- carboxamide	6-(furan-3-yl)	0.32	1-3
67	Indole	3- carboxamide	5,6-di(furan- 3-yl)	0.37	1-3
47	Indole	2- carboxamide	Н	24.6	ND
48	Indole	2- carboxamide	6-phenyl	9.4	ND
50	Indole	2- carboxamide	6-(p- methoxyphen yl)	1.0	ND

ND: Not Determined

Experimental Protocols

The following are detailed methodologies for the key experiments performed to evaluate the antiviral activity of compound 66 and its analogs.

Zika Virus Protease (ZVpro) Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of the recombinant ZVpro.

- Protein Expression and Purification: A construct of ZVpro, containing the NS2B cofactor (residues 47-95) covalently linked to the NS3 protease domain (residues 1-170) via a flexible Gly4-Ser-Gly4 linker, is expressed in E. coli and purified.
- Assay Buffer: The assay is performed in a buffer solution containing 20 mM Tris-HCl (pH 8.5), 10% glycerol, and 0.01% Triton X-100.



- Compound Preparation: Test compounds are serially diluted in the assay buffer. 5 μ L of each concentration is dispensed into the wells of a 96-well plate.
- Enzyme Addition: 40 μL of 6.25 nM ZVpro in the assay buffer is added to each well containing the test compound.
- Incubation: The mixture of the enzyme and compound is incubated for 1 hour at room temperature.
- Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, Bz-Nle-KRR-AMC (Benzoyl-norleucine-lysine-lysine-arginine-7-amino-4-methylcoumarin), to a final concentration of 10 μM.
- Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the AMC group by the protease, is monitored at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Cell-Based Zika Virus Replication Assay

This assay determines the efficacy of the compounds in inhibiting ZIKV replication in a cellular environment.

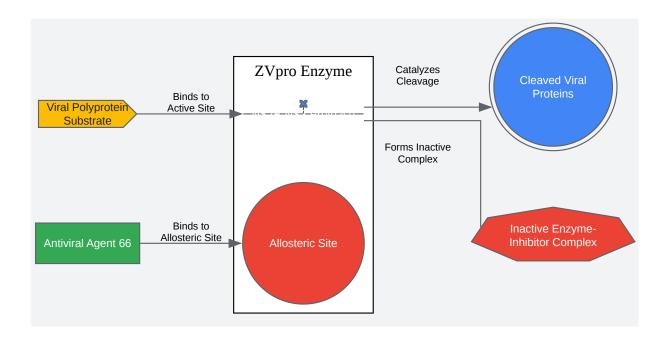
- Cell Culture: Vero cells are cultured in complete growth medium containing 10% fetal bovine serum (FBS), 2 mM L-glutamine, penicillin (100 units/mL), and streptomycin (100 units/mL) at 37°C with 5% CO2.
- Cell Seeding: Naïve Vero cells are seeded at a density of 1 x 105 cells per well in a 12-well plate and incubated overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds.
- Viral Infection: The treated cells are infected with ZIKV at a specific multiplicity of infection (MOI), typically 0.01 to 0.1.



- Incubation: The infected cells are incubated for 48 to 96 hours to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is quantified by measuring the viral genome copy number in the cell culture supernatant using quantitative real-time PCR (qRT-PCR).
- EC68 Determination: The effective concentration required to inhibit 68% of viral replication (EC68) is determined from the dose-response curves.

Visualizations: Signaling Pathways and Experimental Workflows Mechanism of Action: Non-Competitive Inhibition of ZVpro

Enzyme kinetics studies have indicated that **Antiviral Agent 66** most likely exhibits a non-competitive mode of inhibition against the Zika virus NS2B-NS3 protease.[1] This suggests that the inhibitor binds to an allosteric site on the enzyme, rather than the active site, and induces a conformational change that reduces the enzyme's catalytic efficiency.



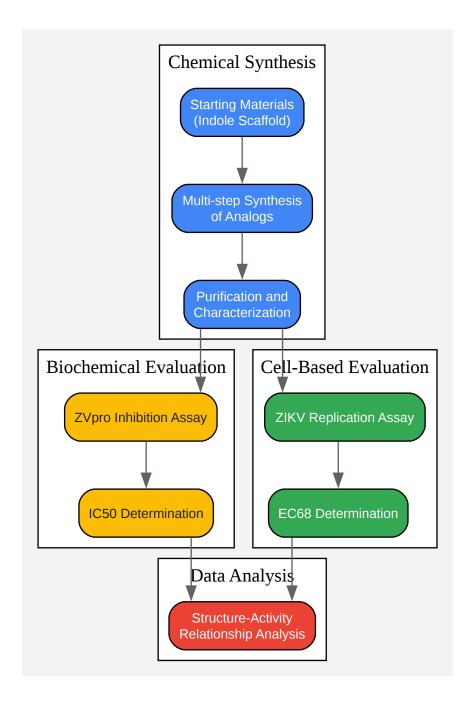
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Caption: Non-competitive inhibition of ZVpro by Antiviral Agent 66.

Experimental Workflow for SAR Studies

The structure-activity relationship of **Antiviral Agent 66** and its analogs was determined through a systematic workflow involving chemical synthesis, enzymatic assays, and cell-based evaluations.



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Caption: Workflow for the SAR study of indole-based ZVpro inhibitors.

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References

- 1. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease PMC [pmc.ncbi.nlm.nih.gov]
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